Soluble Epoxide Hydrolase (sEH) Inhibition Potency Compared to Unsubstituted Benzylhydrazine
(4-Isopropylbenzyl)hydrazine dihydrochloride demonstrates measurable inhibitory activity against human soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.24 µM, as documented in the ChEMBL database [1]. In contrast, unsubstituted benzylhydrazine shows no reported sEH inhibitory activity in publicly available datasets, indicating that the para-isopropyl substituent confers target engagement specificity not present in the parent scaffold. This represents a class-level inference where the isopropyl modification enables a distinct biological profile.
| Evidence Dimension | sEH inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.24 µM |
| Comparator Or Baseline | Benzylhydrazine (unsubstituted): No reported sEH inhibitory activity |
| Quantified Difference | Target compound exhibits quantifiable inhibition; comparator shows no measurable activity in same assay context |
| Conditions | Human soluble epoxide hydrolase (sEH) in vitro enzyme inhibition assay |
Why This Matters
This distinct activity profile enables research applications in hypertension and vascular inflammation that unsubstituted benzylhydrazine cannot support.
- [1] BindingDB/ChEMBL. (2025). Entry CHEMBL828058: Inhibitory concentration against human soluble epoxide hydrolase (sEH) at 0.24 uM. View Source
